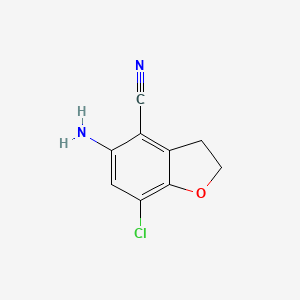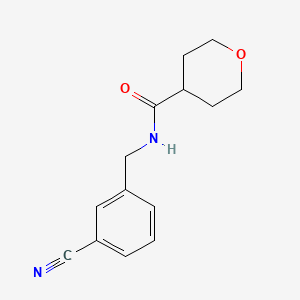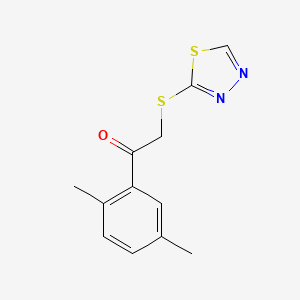
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a thiadiazole ring attached to a thioether linkage and a dimethylphenyl group. It is of interest in various fields of research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Thioether Formation: The thiadiazole derivative is then reacted with an appropriate alkyl halide to form the thioether linkage.
Attachment of the Dimethylphenyl Group: The final step involves the reaction of the thioether intermediate with 2,5-dimethylbenzoyl chloride under Friedel-Crafts acylation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects.
Chemical Reactivity: The presence of the thiadiazole ring and thioether linkage makes it reactive towards various chemical transformations, which can be exploited in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2-((1,3,4-Thiadiazol-2-yl)thio)-1-phenylethan-1-one: Similar structure but without the dimethyl groups on the phenyl ring.
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(4-methylphenyl)ethan-1-one: Similar structure with a single methyl group on the phenyl ring.
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(3,4-dimethylphenyl)ethan-1-one: Similar structure with dimethyl groups in different positions on the phenyl ring.
Uniqueness
The presence of the 2,5-dimethylphenyl group in 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one may confer unique steric and electronic properties, affecting its reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C12H12N2OS2 |
|---|---|
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
1-(2,5-dimethylphenyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone |
InChI |
InChI=1S/C12H12N2OS2/c1-8-3-4-9(2)10(5-8)11(15)6-16-12-14-13-7-17-12/h3-5,7H,6H2,1-2H3 |
Clave InChI |
VLEFBSDKNKSDOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(=O)CSC2=NN=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


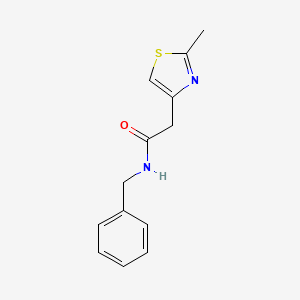
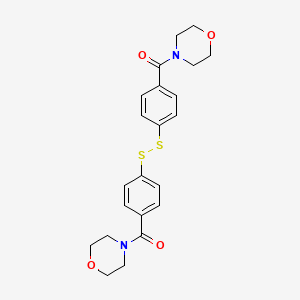
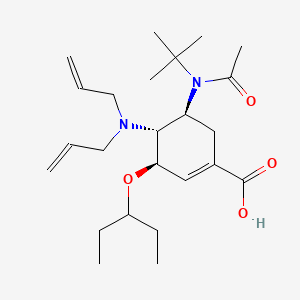


![N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14895152.png)
![(1R)-17-fluoro-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-14-one](/img/structure/B14895153.png)

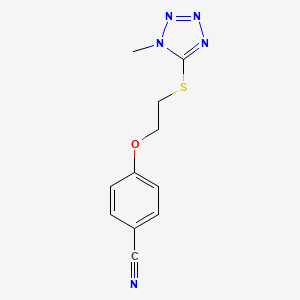
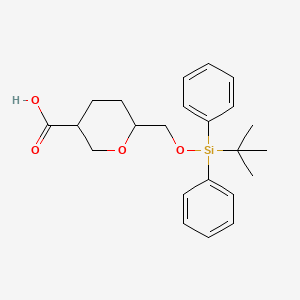
![2-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14895177.png)
